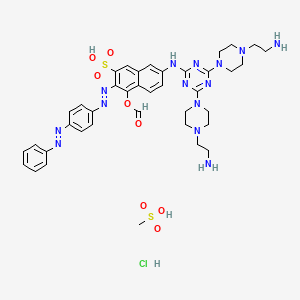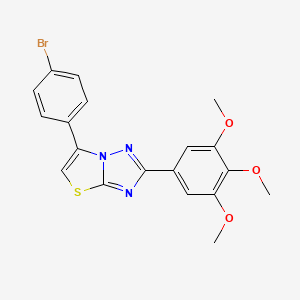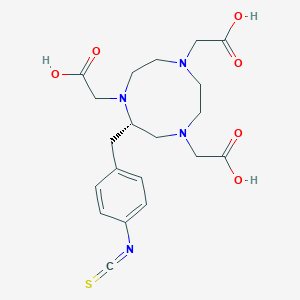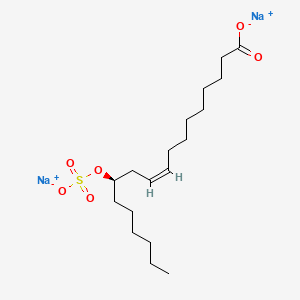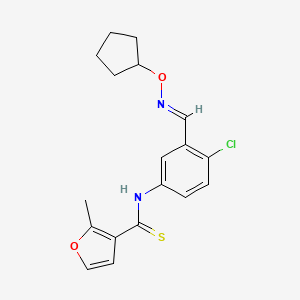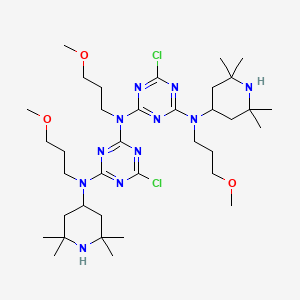
6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-N-(4-cloro-6-((3-metoxipropil)(2,2,6,6-tetrametilpiperidin-4-il)amino)-1,3,5-triazin-2-il)-N,N’-bis(3-metoxipropil)-N’-(2,2,6,6-tetrametilpiperidin-4-il)-1,3,5-triazina-2,4-diamina es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazina. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la agricultura, los productos farmacéuticos y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto generalmente implica varios pasos, incluida la formación del anillo de triazina y la posterior funcionalización con varios sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, aminas y agentes alquilantes. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de compuestos tan complejos generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Reducción: La adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, presiones y niveles de pH para impulsar las reacciones hasta su finalización.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la función del receptor o la interferencia con los procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos y vías exactos.
Comparación Con Compuestos Similares
Compuestos Similares
- **6-Cloro-N-(4-cloro-6-((3-metoxipropil)(2,2,6,6-tetrametilpiperidin-4-il)amino)-1,3,5-triazin-2-il)-N,N’-bis(3-metoxipropil)-N’-(2,2,6,6-tetrametilpiperidin-4-il)-1,3,5-triazina-2,4-diamina
Otros Derivados de Triazina: Compuestos con estructuras centrales de triazina similares pero diferentes sustituyentes.
Singularidad
Este compuesto es único debido a su combinación específica de sustituyentes, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
85099-19-0 |
|---|---|
Fórmula molecular |
C36H63Cl2N11O3 |
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
6-chloro-4-N-[4-chloro-6-[3-methoxypropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-2-N,4-N-bis(3-methoxypropyl)-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C36H63Cl2N11O3/c1-33(2)21-25(22-34(3,4)45-33)47(15-12-18-50-9)29-39-27(37)41-31(43-29)49(17-14-20-52-11)32-42-28(38)40-30(44-32)48(16-13-19-51-10)26-23-35(5,6)46-36(7,8)24-26/h25-26,45-46H,12-24H2,1-11H3 |
Clave InChI |
FCOVUJOIIADTQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)N(CCCOC)C2=NC(=NC(=N2)N(CCCOC)C3=NC(=NC(=N3)Cl)N(CCCOC)C4CC(NC(C4)(C)C)(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


